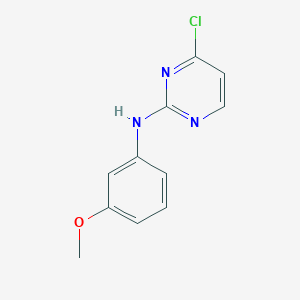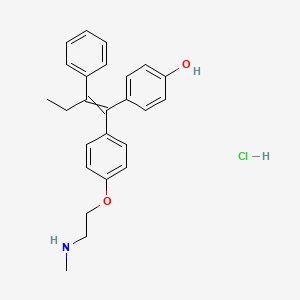
Endoxifen (Z-isomer hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endoxifen (Z-isomer hydrochloride) is a potent metabolite of tamoxifen, a nonsteroidal selective estrogen receptor modulator (SERM). It is primarily used in the treatment of estrogen receptor-positive breast cancer. Endoxifen exerts its effects by binding to estrogen receptors, thereby inhibiting the proliferative actions of estrogen in breast cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Endoxifen can be synthesized through the demethylation of tamoxifen followed by hydroxylation. The synthetic route involves the use of reagents such as lithium aluminum hydride (LiAlH4) for demethylation and various oxidizing agents for hydroxylation.
Industrial Production Methods: In an industrial setting, the production of Endoxifen involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction, purification, and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Endoxifen undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various nucleophiles and electrophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives and demethylated compounds.
Wissenschaftliche Forschungsanwendungen
Endoxifen is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Studying the mechanisms of estrogen receptor modulation and developing new SERMs.
Biology: Investigating the role of estrogen receptors in various biological processes.
Medicine: Developing treatments for estrogen receptor-positive breast cancer and other estrogen-related conditions.
Industry: Producing pharmaceuticals and conducting quality control tests for estrogen receptor modulators.
Wirkmechanismus
Endoxifen exerts its effects by binding to estrogen receptors, specifically the estrogen receptor-alpha (ERα). This binding inhibits the transcriptional activity of estrogen-responsive genes, leading to the suppression of cell proliferation and tumor growth in estrogen receptor-positive breast cancer cells. The molecular targets and pathways involved include the estrogen receptor signaling pathway and various downstream effectors.
Vergleich Mit ähnlichen Verbindungen
Tamoxifen
Raloxifene
4-Hydroxytamoxifen
Endoxifen's uniqueness lies in its direct binding affinity to estrogen receptors and its potent anti-estrogenic effects without the need for metabolic activation.
Eigenschaften
IUPAC Name |
4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIMPDXTABYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1R,2R)-2-hydroxy-1-phenylpropyl]azanium;chloride](/img/structure/B8055638.png)

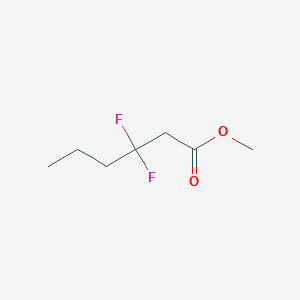
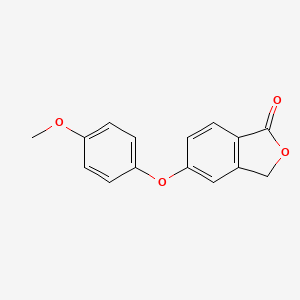
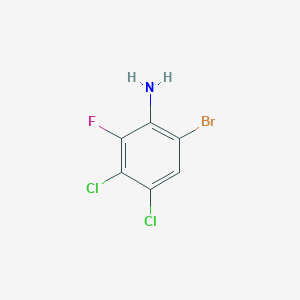
![[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B8055670.png)
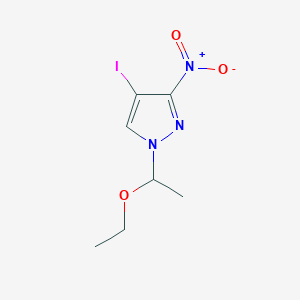
![4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid](/img/structure/B8055699.png)
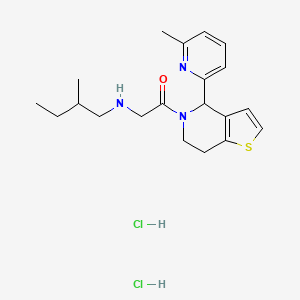

![[(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene](/img/structure/B8055729.png)
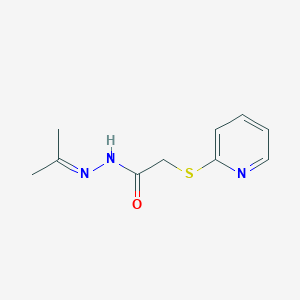
![n-{4-[(4-Formyl-1h-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B8055733.png)
